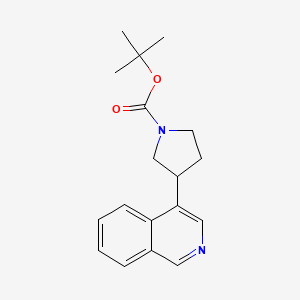![molecular formula C8H6ClNS B15332200 5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
5-(Chloromethyl)benzo[d]isothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)benzo[d]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-(Chloromethyl)benzo[d]isothiazole can be achieved through various methods. One common approach involves the reaction of oxime with sulfuryl chloride in chlorobenzene at 80°C, followed by methylation with dimethyl sulfate . Industrial production methods often utilize metal-catalyzed approaches, such as Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .
Chemical Reactions Analysis
5-(Chloromethyl)benzo[d]isothiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Chloromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of biocides, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)benzo[d]isothiazole involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
5-(Chloromethyl)benzo[d]isothiazole can be compared to other similar compounds within the isothiazole family, such as:
Benzoisothiazoles: These compounds share a similar structure but may have different substituents.
Isothiazolinones: Known for their biocidal properties, these compounds are used in various industrial applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2 |
InChI Key |
YCGAZUBQELUPQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)C=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-bromo-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15332118.png)
![Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B15332124.png)
![4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15332126.png)
![[Ru(bpy)2(4-([2,2'-bipyridin]-4-yl)butanoic acid)]Cl2](/img/structure/B15332133.png)

![2-(2,4-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15332146.png)
![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)
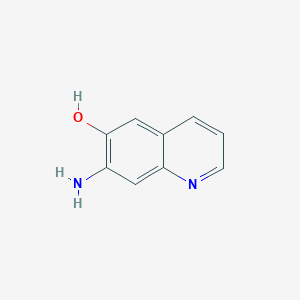
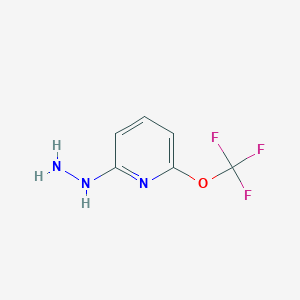
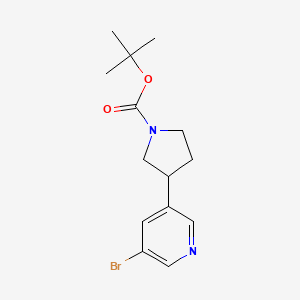
![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
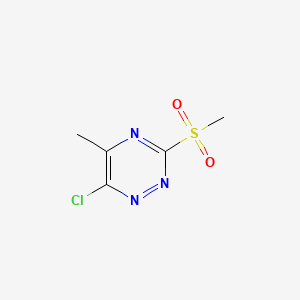
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)
